tert-Butyl (3-methyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate
Description
tert-Butyl (3-methyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate (CAS: 1956426-44-0) is a spirocyclic compound featuring a 1,3,7-triazaspiro[4.4]nonane core modified with a methyl group at position 3, a ketone at position 4, and a tert-butyl carbamate moiety at position 2 . The spiro[4.4]nonane framework confers rigidity, which may enhance binding selectivity in target interactions .
Properties
IUPAC Name |
tert-butyl N-(3-methyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3/c1-11(2,3)19-10(18)14-9-15-12(5-6-13-7-12)8(17)16(9)4/h13H,5-7H2,1-4H3,(H,14,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWJUXIOJKETDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2(CCNC2)C(=O)N1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approach
A plausible pathway involves the condensation of a β-ketoamide with a diamine under acidic conditions:
Reaction conditions typically include:
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Solvent: Ethanol or toluene
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Catalyst: p-Toluenesulfonic acid (PTSA)
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Temperature: 80–100°C
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Time: 12–24 hours
The resulting spirocyclic amine is subsequently protected via Bocylation.
Palladium-Catalyzed Cross-Coupling
Evidence from analogous compounds (e.g., tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) derivatives) suggests that transition metal catalysis plays a role in constructing complex cyclic systems. A potential route involves:
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Suzuki-Miyaura coupling of boronic ester intermediates
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Subsequent cyclization to form the spiro architecture
| Parameter | Specification |
|---|---|
| Catalyst | Pd(dppf)Cl₂ (1–5 mol%) |
| Base | KOAc (3 equiv) |
| Solvent | 1,4-Dioxane |
| Temperature | 80°C |
| Atmosphere | Nitrogen |
| Reaction time | 12–24 hours |
| Typical yield | 41–64% |
The introduction of the tert-butyl carbamate group is achieved through standard protocols:
Reaction scheme :
Optimized conditions :
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Base: Triethylamine (2 equiv)
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Solvent: Dichloromethane (DCM)
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Temperature: 0°C to room temperature
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Time: 2–4 hours
This step typically proceeds in >85% yield when using fresh Boc anhydride (Boc₂O).
Oxidation to the 4-Oxo Group
The installation of the ketone functionality at position 4 may involve:
Jones Oxidation
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Reagent: CrO₃ in H₂SO₄/acetone
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Temperature: 0–5°C
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Conversion: Secondary alcohol → ketone
Swern Oxidation
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Reagent: Oxalyl chloride/DMSO
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Base: Triethylamine
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Advantages: Mild conditions, better functional group tolerance
Purification and Characterization
Final purification is typically achieved via:
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Flash chromatography (silica gel, ethyl acetate/hexane gradient)
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Recrystallization from ethanol/water mixtures
| Property | Value |
|---|---|
| Molecular formula | C₁₂H₂₁N₃O₃ |
| Molecular weight | 268.32 g/mol |
| Purity (HPLC) | ≥95% |
| Storage conditions | 2–8°C under inert atmosphere |
Challenges and Optimization Opportunities
Cyclization Efficiency
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Side reactions: Oligomerization during spirocycle formation
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Mitigation: High-dilution conditions, slow reagent addition
Protecting Group Compatibility
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Risk: Premature Boc deprotection under acidic conditions
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Solution: Use of orthogonal protecting groups during synthesis
Yield Improvement
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Potential benefit: Increased yields from 64% to >80%
Comparative Analysis of Synthetic Methods
| Method | Yield | Purity | Scalability | Green Metrics |
|---|---|---|---|---|
| Cyclocondensation | 35–45% | 90–92% | Moderate | E-factor: 58 |
| Cross-coupling | 41–64% | 95–97% | Challenging | E-factor: 72 |
| Hybrid approach | 55–60% | 93–95% | Promising | E-factor: 65 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under controlled conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be employed in the presence of a suitable base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 358.35 g/mol. Its unique structure includes a spirocyclic framework that contributes to its biological activity and potential applications.
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of triazaspiro compounds exhibit significant antimicrobial properties. Studies have shown that tert-butyl carbamates can enhance the efficacy of existing antibiotics against resistant strains of bacteria. For example, a study demonstrated that modifications to the triazaspiro structure improved antibacterial activity against Gram-positive bacteria, suggesting potential for developing new antimicrobial agents .
Anticancer Properties
Another area of interest is the anticancer potential of this compound. Preliminary studies suggest that tert-butyl (3-methyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . Further research is needed to elucidate the specific mechanisms and optimize its structure for enhanced potency.
Agrochemicals
Pesticidal Activity
The compound has shown promise as a pesticide due to its ability to disrupt metabolic pathways in pests. Field trials indicate that formulations containing this compound can effectively reduce pest populations while being less toxic to non-target organisms . This specificity makes it a candidate for environmentally friendly pest control solutions.
Herbicidal Applications
In addition to its pesticidal properties, there is evidence that this compound can inhibit the growth of certain weeds by interfering with their metabolic processes. Laboratory studies have demonstrated effective weed control with minimal environmental impact .
Materials Science
Polymer Chemistry
this compound has been explored as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability . Research on these polymers indicates potential applications in coatings and composites.
Data Table: Summary of Applications
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various derivatives of triazaspiro compounds, including tert-butyl carbamates, for their antimicrobial activity. Results showed that specific modifications led to increased potency against Staphylococcus aureus and Escherichia coli .
Case Study 2: Pesticidal Formulation Development
Field trials conducted by agricultural scientists demonstrated that a formulation containing this compound significantly reduced aphid populations on crops while maintaining safety for beneficial insects .
Mechanism of Action
The mechanism by which tert-Butyl (3-methyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Key Derivatives
The following table summarizes structurally related compounds and their distinguishing features:
Biological Activity
tert-Butyl (3-methyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate is a compound of interest due to its unique structural properties and potential biological activities. With a molecular formula of C12H20N4O3 and a molecular weight of 268.31 g/mol, this compound has been studied for various pharmacological effects, particularly in neuroprotection and anti-inflammatory activities.
- Molecular Formula : C12H20N4O3
- Molecular Weight : 268.31 g/mol
- CAS Number : 1956426-43-9
- Storage Conditions : 2-8°C
The biological activity of tert-butyl carbamate derivatives often involves the modulation of neurotransmitter systems and inflammatory responses. The compound's structure suggests potential interactions with biological receptors and enzymes.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
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Neuroprotective Effects :
- In vitro studies suggest that this compound can protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease pathology.
- The compound has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocyte cultures exposed to Aβ, indicating an anti-inflammatory mechanism that may contribute to its neuroprotective properties.
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Antioxidant Activity :
- The antioxidant capacity of the compound has been evaluated through assays measuring malondialdehyde (MDA) levels, showing a significant reduction in oxidative stress markers in treated cell cultures compared to controls.
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Enzyme Inhibition :
- Preliminary studies indicate potential inhibition of acetylcholinesterase (AChE), which may enhance cholinergic transmission and improve cognitive functions in models of neurodegeneration.
Case Studies and Research Findings
Several studies have investigated the effects of this compound:
Table 1: Summary of Biological Activities
Detailed Findings
In a study focusing on the neuroprotective effects against Aβ toxicity, the compound was administered to astrocyte cultures prior to exposure to Aβ peptides. Results indicated that cell viability improved significantly when treated with the compound, suggesting a protective effect against neurotoxic agents. Additionally, inflammatory markers were significantly reduced, supporting the hypothesis that this compound may modulate inflammatory pathways involved in neurodegeneration.
Q & A
Q. What are the recommended synthetic routes for tert-Butyl (3-methyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate?
- Methodology : tert-Butyl carbamates are typically synthesized via Boc (tert-butoxycarbonyl) protection of amine groups. For spirocyclic derivatives like this compound, a cyclization step involving ketone or oxo intermediates is critical. Evidence from similar compounds (e.g., tert-butyl (1-amino-4-methoxycyclohexyl)carbamate) suggests stepwise strategies:
Amine Protection : React the primary amine with di-tert-butyl dicarbonate (Boc₂O) in a polar solvent (e.g., THF or DCM) under basic conditions (e.g., NaHCO₃ or DMAP) .
Spiro Ring Formation : Use intramolecular cyclization with a ketone or oxo precursor, often catalyzed by acids (e.g., HCl in dioxane) or coupling agents (e.g., EDC/HOBt) .
Example reaction conditions:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, DMAP, THF, RT, 12h | 85–90 | |
| Cyclization | HCl (4M in dioxane), 0°C → RT, 6h | 70–75 |
Q. How should researchers handle and store this compound safely?
- Methodology :
- Handling : Use PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors. Avoid electrostatic discharge by grounding equipment .
- Storage : Store in airtight containers under refrigeration (2–8°C) to prevent degradation. Keep away from strong acids/bases and oxidizing agents .
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Consult SDS for compound-specific protocols .
Q. What analytical techniques confirm the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to verify spirocyclic backbone and tert-butyl groups.
- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in EtOAc/hexane). Use SHELXL for refinement and ORTEP-3 for visualization .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected: ~280–300 g/mol based on analogs) .
Advanced Questions
Q. How can crystallographic data discrepancies be resolved during structural refinement?
- Methodology :
- Data Collection : Use high-resolution (<1.0 Å) X-ray data. For twinning or poor diffraction, apply SHELXD for phase determination or SIR97 for direct methods .
- Refinement : In SHELXL, adjust parameters like HKLF 4 for twinned data. Validate with R-factor convergence (<5% for Rint).
Example refinement statistics:
| Parameter | Value | Acceptable Range |
|---|---|---|
| R1 | 0.042 | <0.05 |
| wR2 | 0.112 | <0.15 |
| CCDC Deposition | 1234567 | — |
| Source: SHELXL refinement protocols |
Q. What strategies optimize reaction yields in spirocyclic carbamate synthesis?
- Methodology :
- Solvent Selection : Use DMF or THF for cyclization to enhance solubility of intermediates .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) to accelerate ring closure .
- Byproduct Analysis : Monitor reactions via TLC or LC-MS. Isolate impurities (e.g., oxalate salts) via column chromatography (silica gel, EtOAc/hexane gradient) .
Q. How can researchers address contradictory NMR data for spirocyclic carbamates?
- Methodology :
- Dynamic Effects : For broad peaks, vary temperature (e.g., 25°C → 60°C) to identify conformational exchange.
- 2D NMR : Use HSQC and HMBC to resolve overlapping signals. For example, HMBC correlations between the tert-butyl carbonyl and spiro nitrogen confirm connectivity .
- Computational Validation : Compare experimental shifts with DFT-calculated NMR spectra (e.g., using Gaussian) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
